5-(Hydroxymethyl)piperidin-2-one chemical properties
5-(Hydroxymethyl)piperidin-2-one chemical properties
An In-depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one
Introduction
5-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound featuring a six-membered piperidone ring substituted with a hydroxymethyl group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, containing a lactam, a chiral center (at C5), and a primary alcohol, makes it a versatile chiral building block for the synthesis of complex and biologically active molecules. The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs targeting a wide range of diseases.[1][2][3]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-(Hydroxymethyl)piperidin-2-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective utilization in a laboratory setting.
Core Physicochemical and Structural Properties
The fundamental properties of a molecule are critical for its application in synthesis and development. These properties dictate its solubility, reactivity, and handling requirements.
Molecular Structure
The structure of 5-(Hydroxymethyl)piperidin-2-one consists of a δ-valerolactam ring with a hydroxymethyl substituent at the 5-position. The presence of a stereocenter at the C5 position means the compound can exist as two enantiomers, (R)- and (S)-5-(Hydroxymethyl)piperidin-2-one, which are crucial for developing stereospecific pharmaceuticals.[4]
Caption: 2D Structure of 5-(Hydroxymethyl)piperidin-2-one
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-(Hydroxymethyl)piperidin-2-one. Data is compiled for the racemate or the specific enantiomer where noted.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [5][6] |
| Molecular Weight | 129.16 g/mol | [5][6] |
| CAS Number | 146059-77-0 (racemic) 19365-07-2 ((R)-enantiomer) | [4][6] |
| Melting Point | 144-146 °C ((R)-enantiomer) | [4][7] |
| Boiling Point | 352.3 °C at 760 mmHg (Predicted) | [4][7] |
| Density | 1.199 g/cm³ (Predicted) | [4][7] |
| pKa | 14.21 ± 0.20 (Predicted) | [4][7] |
| LogP | -0.8 to -0.49 | [5][6] |
| Appearance | White to off-white solid | [7] |
| Topological Polar Surface Area | 49.3 Ų | [5][6] |
Spectroscopic Profile for Structural Confirmation
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key functional groups—secondary amide (lactam), primary alcohol, and aliphatic chain—give rise to a distinct spectroscopic fingerprint.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. For 5-(Hydroxymethyl)piperidin-2-one in CDCl₃, the spectrum exhibits characteristic signals.[8]
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δ 6.85 (s, 1H): This broad singlet corresponds to the N-H proton of the lactam.
-
δ 3.21-3.58 (m, 4H): This multiplet region contains the signals for the two protons of the hydroxymethyl group (-CH₂OH) and the two protons at the C6 position adjacent to the nitrogen (-NH-CH₂-).
-
δ 3.05 (t, J=9 Hz, 1H): This signal can be attributed to one of the protons at the C3 position.
-
δ 2.10-2.47 (m, 2H): These multiplets arise from the protons at the C4 position.
-
δ 1.42-2.05 (m, 3H): This complex multiplet region includes the proton at the C5 position and the remaining protons of the ring.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak is observed at m/z 129, corresponding to the molecular weight of the compound.[8]
-
Other Fragments: Common fragments are observed at m/z 130 (M+H)⁺, 128 (M-H)⁺, 101, 73, and 56, which correspond to various fragmentation pathways of the parent molecule.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the primary functional groups.
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~3400-3200 cm⁻¹ (broad): This region shows characteristic stretching vibrations for the O-H group of the alcohol and the N-H group of the lactam.
-
~2930-2850 cm⁻¹: These peaks correspond to the C-H stretching of the aliphatic methylene groups.
-
~1650 cm⁻¹ (strong): A strong absorption band in this region is indicative of the C=O (amide I) stretching vibration of the lactam ring.
Synthesis and Reaction Chemistry
The synthesis of 5-(Hydroxymethyl)piperidin-2-one is a key process for its use as a building block. Its reactivity is governed by the interplay of its lactam and alcohol functionalities.
Representative Synthesis Protocol
A common and effective method for synthesizing 5-(Hydroxymethyl)piperidin-2-one is through the reduction of an ester precursor, such as 5-ethoxycarbonyl-2-piperidone.[8] This method leverages a powerful reducing agent to selectively reduce the ester in the presence of the lactam.
Caption: Workflow for the Synthesis of 5-(Hydroxymethyl)piperidin-2-one.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous tetrahydrofuran (THF) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -4°C.[8] Causality: An inert atmosphere prevents reaction of the highly reactive hydride reagent with atmospheric moisture and oxygen. Low temperature is crucial to control the exothermic reaction and prevent over-reduction of the lactam carbonyl.
-
Reagent Addition: Solid lithium aluminum hydride (3.5 g) is added slowly (portion-wise) to the cooled solution.[8] Causality: LiAlH₄ is a potent, non-selective reducing agent. Slow addition is necessary to manage the reaction rate and heat generation. It effectively reduces the ester to a primary alcohol.
-
Reaction: The mixture is stirred for 1 hour at low temperature.[8]
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of 3.5 ml of water, 3.5 ml of 5N NaOH, and finally 10.5 ml of water.[8] Causality: This specific sequence (Fieser workup) is a standard method to safely decompose excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying purification.
-
Purification: The mixture is filtered, and the solid precipitate is washed with additional THF. The combined filtrate and washings are then concentrated under reduced pressure to yield the final product.[8]
Chemical Reactivity and Derivatization Potential
The bifunctional nature of 5-(Hydroxymethyl)piperidin-2-one makes it an excellent scaffold for chemical modification.
-
Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for introducing a wide array of functional groups. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.
-
Reactions at the Lactam: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents. The amide carbonyl itself can be reduced under harsh conditions (e.g., with borane) to afford the corresponding 5-(hydroxymethyl)piperidine. The lactam ring can also be opened via hydrolysis to yield the corresponding δ-amino acid.
Caption: Potential Derivatization Pathways.
Applications in Research and Drug Discovery
The piperidine ring is a cornerstone of modern pharmacology.[1] 5-(Hydroxymethyl)piperidin-2-one serves as a valuable precursor to more complex substituted piperidines, which are integral to drugs targeting the central nervous system (CNS), cancer, and inflammatory diseases.[2][9]
-
Chiral Building Block: The enantiomerically pure forms, particularly (R)-5-hydroxypiperidin-2-one, are utilized as chiral building blocks for the asymmetric synthesis of pharmaceuticals.[4] This is critical for creating drugs with high specificity and reduced side effects.
-
CNS Drug Development: The molecule is a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[4] This intrinsic biological relevance makes its derivatives promising candidates for developing drugs that modulate GABAergic or proline-related pathways, which are implicated in various neurological and psychiatric disorders.[4][10]
-
Scaffold for Diverse Therapeutics: The ability to functionalize both the hydroxyl group and the lactam ring allows for the creation of diverse chemical libraries. These libraries can be screened for activity against a wide range of biological targets, including enzymes and receptors, leading to the discovery of new therapeutic agents.[9]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Keep away from strong oxidizing agents and strong acids, as they are incompatible.[12][13]
-
-
Storage Conditions:
Conclusion
5-(Hydroxymethyl)piperidin-2-one is a highly valuable and versatile chemical entity. Its unique combination of a chiral center, a primary alcohol, and a lactam ring provides multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is fundamental for its effective application. For researchers and professionals in drug discovery and development, this compound represents a key starting material for accessing novel and complex piperidine-based structures with significant therapeutic potential.
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